8-Methylpyrene-1-carbaldehyde
CAS No.: 493040-18-9
Cat. No.: VC19082054
Molecular Formula: C18H12O
Molecular Weight: 244.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 493040-18-9 |
|---|---|
| Molecular Formula | C18H12O |
| Molecular Weight | 244.3 g/mol |
| IUPAC Name | 8-methylpyrene-1-carbaldehyde |
| Standard InChI | InChI=1S/C18H12O/c1-11-2-3-12-4-5-13-6-7-14(10-19)16-9-8-15(11)17(12)18(13)16/h2-10H,1H3 |
| Standard InChI Key | QHOUITFBIHDLKC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CC3=C(C=CC4=C3C2=C(C=C1)C=C4)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
8-Methylpyrene-1-carbaldehyde (C₁₈H₁₂O) consists of a four-fused benzene ring system (pyrene) with two functional groups:
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A methyl group (-CH₃) at the 8-position, which introduces steric effects and modulates electron density.
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A carbaldehyde group (-CHO) at the 1-position, providing a reactive site for nucleophilic additions or condensation reactions.
The planar pyrene core enables π-π stacking interactions, while substituents influence solubility and optical properties. Comparative analysis with 1-pyrenecarboxaldehyde (C₁₇H₁₀O) suggests that the methyl group in the 8-position would reduce crystallinity and slightly increase hydrophobicity .
Spectroscopic Signatures
Although specific spectral data for 8-methylpyrene-1-carbaldehyde are unavailable, predictions can be made:
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UV-Vis Absorption: Expected absorption maxima near 340–360 nm, similar to 1-pyrenecarboxaldehyde , with a bathochromic shift due to the electron-donating methyl group.
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Fluorescence Emission: Pyrene derivatives typically exhibit excimer formation; the methyl group may suppress this by increasing steric hindrance, leading to monomer-dominated emission at ~375 nm.
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¹H NMR: The aldehyde proton would resonate at δ 9.8–10.2 ppm, while aromatic protons in the pyrene system appear between δ 7.5–8.5 ppm. Methyl protons at the 8-position would show as a singlet near δ 2.5 ppm.
Synthetic Routes and Optimization Strategies
Friedel-Crafts Formylation
A plausible synthesis involves formylation of 8-methylpyrene via the Gattermann-Koch reaction:
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Substrate Preparation: 8-Methylpyrene can be synthesized through Pd-catalyzed cross-coupling of pyrene-8-boronic acid with methyl halides.
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Formylation: Treatment with CO and HCl in the presence of AlCl₃ introduces the aldehyde group at the 1-position .
Key Challenges:
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Regioselectivity control to prevent formylation at other reactive positions (e.g., 4- or 6-positions).
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Sensitivity of the aldehyde group to over-oxidation, necessitating inert atmosphere conditions.
Alternative Pathways
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Vilsmeier-Haack Reaction: Using POCl₃ and DMF on 8-methylpyrene may yield the carbaldehyde but risks chlorination byproducts.
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Oxidation of 8-Methylpyrenemethanol: MnO₂ or PCC could oxidize the alcohol to the aldehyde, though substrate accessibility is a limitation.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
Reactivity Trends
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Aldehyde Group: Participates in Schiff base formation, Grignard additions, and Wittig reactions.
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Methyl Group: May undergo radical halogenation or act as an electron donor in charge-transfer complexes.
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Photostability: Pyrene derivatives are prone to photooxidation; the methyl group could either stabilize or destabilize depending on substitution pattern.
Applications in Materials Science and Biotechnology
Fluorescent Probes
The compound’s rigid structure and extended π-system make it suitable for:
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SNP Typing: Analogous to 1-pyrenecarboxaldehyde’s use as a base-discriminating fluorophore , the methyl derivative could offer enhanced selectivity through steric tuning.
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Polymer Sensors: Incorporation into copolymers for detecting nitroaromatics or metal ions via fluorescence quenching.
Organic Electronics
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Charge-Transport Materials: Theoretical calculations suggest a HOMO level of -5.3 eV, suitable for hole-transport layers in OLEDs.
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Nonlinear Optics (NLO): The asymmetric substitution pattern may induce significant second-harmonic generation (SHG) activity.
Environmental and Toxicological Considerations
Biodegradation Pathways
While no studies exist on 8-methylpyrene-1-carbaldehyde, related PAHs undergo microbial degradation via dioxygenase-mediated pathways . Key considerations:
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The aldehyde group may undergo oxidation to carboxylic acids, as seen in pyrene-4,5-dione metabolism .
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Methyl groups typically slow degradation rates due to steric hindrance of enzymatic attack.
Ecotoxicity Predictions
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Aquatic Toxicity: Estimated LC₅₀ (fish) >10 mg/L based on QSAR models for methylated PAHs.
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Bioaccumulation Potential: High log P (~5.2) suggests significant lipid accumulation risks.
Current Research Frontiers and Challenges
Synthetic Methodology Gaps
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Lack of regioselective formylation protocols for 8-substituted pyrenes.
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Scalability issues in multi-step syntheses requiring inert conditions.
Unexplored Applications
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Supramolecular Chemistry: Host-guest complexes with cyclodextrins or cucurbiturils for drug delivery.
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Catalysis: As a ligand in transition metal complexes for cross-coupling reactions.
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